2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, also known as Acetobromo-α-D-glucose, is a derivative of glucose (a simple sugar) with four of its hydroxyl groups replaced by acetyl groups (CH3CO) and a bromine atom replacing the remaining hydroxyl group at the C-6 position. It is a white to light grey powder and serves as an important intermediate in organic synthesis [, ].
This compound is derived from alpha-D-glucose, the most abundant form of glucose found in nature. The acetylation process modifies the solubility and reactivity of the sugar molecule, making it more suitable for further chemical transformations [].
The key feature of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is its cyclic sugar structure. It belongs to a class of molecules called glycosides, where a sugar molecule (glucopyranose in this case) is linked to another group (the bromide atom) through a glycosidic bond. The alpha configuration refers to the stereochemistry at the anomeric carbon (C-1), where the hydroxyl group (replaced by Br here) is positioned below the plane of the sugar ring [].
The presence of four acetyl groups introduces bulky carbonyl groups (C=O) to the molecule. This affects the overall shape and polarity of the molecule compared to unmodified glucose []. The bromine atom is a good leaving group, making the molecule reactive in substitution reactions.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is valuable due to its participation in various organic reactions. Here are some key examples:
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide + ROH → β-R-O-glucopyranoside + HBr(R = alkyl or aryl group)
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a hazardous compound and should be handled with appropriate precautions: